2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine
Übersicht
Beschreibung
2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is also known by its IUPAC name, tert-butyl 7-formyl-3,4-dihydro [1,4]diazepino [6,7,1-hi]indole-2 (1H)-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H20N2O3/c1-17 (2,3)22-16 (21)19-8-7-18-10-13 (11-20)14-6-4-5-12 (9-19)15 (14)18/h4-6,10-11H,7-9H2,1-3H3 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.34 g/mol. It is a solid at room temperature and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
- A new approach to synthesize monoprotected 1,4-benzodiazepines, including 2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine, has been developed. This process involves Boc deprotection and intramolecular reductive N-alkylation, providing versatile building blocks for drug candidates (Popp et al., 2016).
Antihypertensive Activity
- Derivatives of tetrahydro-1,4-benzodiazepines, including the 2-Boc variant, have been evaluated for antihypertensive activity. Some compounds showed significant blood pressure lowering effects, suggesting potential use in the treatment of hypertension (Kim Dh, 1977).
Antimalarial Activity
- Research on ferrocenyl benzodiazepines synthesized from 2-Boc-protected amino acids and their antiplasmodial activity has been conducted. These compounds demonstrated potential in vitro efficacy against different Plasmodium falciparum strains (Mwande-Maguene et al., 2011).
Cholecystokinin A Antagonist
- Novel tricyclic 1,4-benzodiazepine derivatives, including those related to 2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine, were synthesized as cholecystokinin (CCK) A antagonists. These compounds showed potential for the treatment of chronic pancreatitis (Satoh et al., 1994).
Enantioselective Synthesis
- Enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones, related to the 2-Boc structure, has been demonstrated. This development opens new possibilities for creating chiral benzodiazepines with diverse functionalities (Carlier et al., 2006).
Wirkmechanismus
The mechanism of action for this compound is not detailed in the search results. Its potential therapeutic and industrial applications suggest that it may interact with biological systems in a meaningful way.
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
tert-butyl 1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene-10-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-10-9-17-8-7-12-5-4-6-13(11-18)14(12)17/h4-8H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHZGAGJTRQKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=CC3=C2C(=CC=C3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.